3-(1-Methyl-1H-pyrazol-4-yl)aniline

Serine Protease Inhibition Kallikrein Structural Biology

Choose this meta-substituted aniline for superior SAR differentiation. Its unique spatial orientation and electronics, validated by X-ray co-crystal structures with kallikrein, are critical for designing selective inhibitors for dermatological and kinase targets. Unlike its para/ortho isomers, this scaffold ensures reliable hydrogen-bonding networks and binding geometries, preventing unpredictable potency shifts. Ideal for antifungal lead optimization and ATP-competitive inhibitor programs.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 1089278-81-8
Cat. No. B1461233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-4-yl)aniline
CAS1089278-81-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3
InChIKeyHFXYSXJBVBJYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8): A meta-Substituted Pyrazole-Aniline Building Block with Validated Kallikrein Inhibitory Activity


3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8) is a heterocyclic aromatic amine featuring a 1-methylpyrazole moiety attached at the meta position of an aniline ring . It serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, with validated binding to the serine protease kallikrein as demonstrated by X-ray crystallography . The compound's meta-substitution pattern confers distinct electronic and steric properties that differentiate it from para and ortho isomers, making it a non-interchangeable scaffold for structure-activity relationship (SAR) optimization.

Why 3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8) Cannot Be Interchanged with Isomeric or N-Substituted Analogs


The meta-substituted aniline core of 3-(1-Methyl-1H-pyrazol-4-yl)aniline is not interchangeable with its para or ortho isomers due to divergent electronic resonance effects and binding geometries. The meta position places the electron-donating aniline nitrogen in a distinct spatial orientation relative to the pyrazole ring, which critically affects hydrogen-bonding networks and π-π stacking interactions in target binding pockets [1]. N-methylated analogs further alter the hydrogen-bond donor capacity of the aniline NH2 group, abolishing key interactions required for kallikrein inhibition . Generic substitution without empirical validation introduces unpredictable changes in potency, selectivity, and synthetic accessibility, jeopardizing assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8) Versus Comparators


Kallikrein Active-Site Binding: X-ray Crystallographic Validation of Meta-Substitution

3-(1-Methyl-1H-pyrazol-4-yl)aniline has been co-crystallized with kallikrein and its binding mode determined by X-ray crystallography, confirming direct engagement of the active site . This structural validation provides a defined starting point for structure-based drug design. In contrast, the para isomer 4-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1079178-22-5) and ortho isomer 2-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 87488-74-2) lack any reported crystallographic data with kallikrein or related serine proteases, representing a critical evidence gap for structure-guided optimization.

Serine Protease Inhibition Kallikrein Structural Biology

Antifungal Activity: Class-Level Potential Distinct from N-Methylated Analog

While specific MIC data for 3-(1-Methyl-1H-pyrazol-4-yl)aniline are not reported, derivatives synthesized from this scaffold demonstrate moderate to excellent antifungal activity against phytopathogenic fungi . N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, a structurally related N-methylated analog, exhibits only moderate antimicrobial activity with MICs of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Candida albicans . N-methylation removes the hydrogen-bond donor capacity of the aniline NH2 group, which is preserved in the target compound and may be essential for target engagement in certain biological contexts.

Antifungal Agrochemical Structure-Activity Relationship

Synthetic Accessibility and Supplier Availability: Benchmark Comparison with Ortho Isomer

3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8) is readily available from multiple reputable suppliers with standard purities of 95%+ and typical catalog quantities up to 1000 units . In contrast, the ortho isomer 2-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 87488-74-2) is listed by far fewer commercial sources, with limited stock availability and higher minimum order quantities . This disparity reflects differences in synthetic accessibility stemming from the steric hindrance inherent to ortho-substituted aniline derivatives during cross-coupling reactions.

Synthetic Chemistry Procurement Building Block Availability

Validated Research and Industrial Applications for 3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8)


Structure-Based Design of Kallikrein Inhibitors for Dermatological Indications

The solved co-crystal structure of 3-(1-Methyl-1H-pyrazol-4-yl)aniline bound to kallikrein provides a rational starting point for designing next-generation inhibitors targeting skin conditions such as eczema and psoriasis. Researchers can leverage this structural information to computationally guide substitution on the aniline or pyrazole rings to optimize potency and selectivity, bypassing the need for de novo fragment screening.

Synthesis of Antifungal Pyrazole-Aniline Hybrids for Agrochemical Screening

Derivatization of 3-(1-Methyl-1H-pyrazol-4-yl)aniline via electrophilic substitution or cross-coupling yields compounds with demonstrated moderate to excellent in vitro antifungal activity against phytopathogenic fungi . This scaffold is suitable for parallel library synthesis and high-throughput screening campaigns aimed at identifying novel fungicide leads with improved safety profiles over existing triazole-based agents.

Meta-Substituted Building Block for Kinase Inhibitor Fragment Growing

The 1-methyl-1H-pyrazol-4-yl moiety is a privileged fragment in kinase inhibitor design, as exemplified by its incorporation into c-Met/Ron dual inhibitors such as MK-8033 [1]. 3-(1-Methyl-1H-pyrazol-4-yl)aniline offers a meta-linked aniline handle for fragment elaboration via amide bond formation or Buchwald-Hartwig amination, enabling systematic SAR exploration around the pyrazole core in ATP-competitive kinase programs.

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